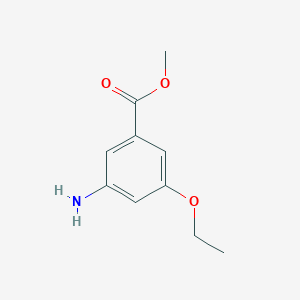

Methyl 3-amino-5-ethoxybenzoate

Overview

Description

“Methyl 3-amino-5-ethoxybenzoate” is a chemical compound with the CAS Number: 706792-04-3 . It has a molecular weight of 195.22 .

Synthesis Analysis

The synthesis of “Methyl 3-amino-5-ethoxybenzoate” involves the use of palladium on activated carbon and hydrogen in methanol and water at 20℃ for 2.5 hours . Another method involves the use of ammonium formate in methanol and water at 50℃ for 2 hours .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-ethoxybenzoate” is stored in a refrigerator . . The country of origin is the US . The shipping temperature is room temperature .Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Research has demonstrated the utility of ethyl and methyl benzoate derivatives, including Methyl 3-amino-5-ethoxybenzoate, in synthesizing pharmacologically active compounds. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound with structural similarities to Methyl 3-amino-5-ethoxybenzoate, was used to produce derivatives with preliminary pharmacological activities. These derivatives were synthesized through various reactions, including bromination and reaction with thiourea or substituted thioureas, to yield a number of compounds with potential therapeutic applications (Chapman et al., 1971).

Antimicrobial Applications

Derivatives of Methyl 3-amino-5-ethoxybenzoate have been explored for their antimicrobial properties. A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, derived from ester ethoxycarbonylhydrazones, revealed that some of these compounds exhibit good to moderate activities against a range of microorganisms. This suggests that modifications of the Methyl 3-amino-5-ethoxybenzoate structure can lead to effective antimicrobial agents (Bektaş et al., 2007).

Biological Evaluation and Tubulin Inhibition

The structural core of Methyl 3-amino-5-ethoxybenzoate has been utilized in synthesizing new classes of antimitotic agents and tubulin inhibitors. A study involving the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, compounds related to Methyl 3-amino-5-ethoxybenzoate, identified new highly potent antiproliferative agents. These agents target tubulin at the colchicine binding site, leading to apoptotic cell death, showcasing the potential of Methyl 3-amino-5-ethoxybenzoate derivatives in cancer therapy (Romagnoli et al., 2008).

Fluorescent Sensor for Metal Ions

Compounds derived from Methyl 3-amino-5-ethoxybenzoate have been developed as fluorescent sensors for detecting metal ions. A study reported the synthesis of a fluorogenic chemosensor that exhibits high selectivity and sensitivity toward Al^3+ ions. This sensor was synthesized by Schiff base condensation, demonstrating the versatility of Methyl 3-amino-5-ethoxybenzoate derivatives in developing tools for chemical sensing and biological imaging (Ye et al., 2014).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

- Absorption : The compound is expected to have high gastrointestinal absorption .

- Distribution : It is likely to permeate the blood-brain barrier, suggesting potential distribution to the central nervous system .

- Metabolism : The compound is not a known substrate or inhibitor for major cytochrome P450 enzymes .

- Excretion : Information on the excretion of Methyl 3-amino-5-ethoxybenzoate is not available .

properties

IUPAC Name |

methyl 3-amino-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCBLDVGUKBPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)

![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)

![5-(3-methoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2872009.png)

![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)